

Application Notes and Protocols: BODIPY FL-X

Staining of Lipids and Membranes

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Compound of Interest

Compound Name: BODIPY FL-X

Cat. No.: B018997

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Introduction

BODIPY™ FL-X is a versatile, bright green-fluorescent dye with properties similar to fluorescein (FITC) and Alexa Fluor™ 488. Its high extinction coefficient, high fluorescence quantum yield, and relative insensitivity to pH and solvent polarity make it an excellent tool for various biological applications.[1][2][3] A key feature of BODIPY dyes is their hydrophobic nature, which makes them particularly well-suited for staining lipids, membranes, and other lipophilic structures within cells.[3][4][5] This document provides detailed application notes and protocols for the use of **BODIPY FL-X** and its analogs in the staining and analysis of lipids and membranes.

BODIPY dyes are valued for their sharp emission peaks, high photostability, and low background interference, which contribute to high-quality imaging and reliable quantitative analysis.[3] These characteristics make them suitable for a wide range of applications, including live-cell imaging, fixed-cell staining, and flow cytometry.

Core Properties of BODIPY FL-X

BODIPY FL-X exhibits a high fluorescence quantum yield, often approaching 1.0, even in aqueous environments.[2] It is characterized by a narrow emission bandwidth, resulting in a higher peak intensity compared to fluorescein.[2] The dye's fluorescence is largely unaffected by changes in pH or the polarity of the solvent.

Table 1: Spectral Properties of **BODIPY FL-X** and Common Analogs

Dye	Excitation Max (nm)	Emission Max (nm)	Quantum Yield	Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)
BODIPY FL-X	~503	~512	~0.9	>80,000
BODIPY 493/503	493	503	High	High
BODIPY FL C12	~504	~511	High	High
BODIPY FL C16	~504	~511	High	High

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)

Applications in Lipid and Membrane Staining

BODIPY FL-X and its lipid-conjugated derivatives are powerful tools for visualizing and tracking lipids and membranes in various cellular contexts.

Staining of Lipid Droplets

BODIPY dyes are widely used to stain neutral lipid droplets in both live and fixed cells. Their lipophilic nature allows them to readily partition into the hydrophobic core of lipid droplets.

- **Live-Cell Imaging:** Enables the real-time tracking of lipid droplet dynamics, including their formation, fusion, and degradation.[\[4\]](#)
- **Fixed-Cell Staining:** Provides clear visualization of lipid droplet morphology and distribution within the cellular architecture.

Analysis of Fatty Acid Uptake and Metabolism

BODIPY FL conjugated to fatty acids, such as BODIPY FL C12 and C16, serve as fluorescent analogs to trace the uptake and subsequent metabolic fate of fatty acids. These probes allow for the real-time monitoring of fatty acid trafficking into cells and their incorporation into various lipid species.

Visualization of Cellular Membranes

The hydrophobic properties of BODIPY dyes make them effective for staining cellular membranes, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus. Specific BODIPY-lipid conjugates, such as BODIPY FL-ceramide, can be used to label specific organelles like the Golgi apparatus.[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Studying Lipid-Associated Signaling Pathways

BODIPY FL-labeled lipids are instrumental in studying the role of lipids in various signaling pathways. For instance, they can be used to track the movement and localization of signaling lipids within the cell in response to stimuli.

Experimental Protocols

Protocol 1: General Staining of Lipids and Membranes in Live Cells

This protocol provides a general guideline for staining lipids and membranes in live, adherent cells.

Materials:

- **BODIPY FL-X** stock solution (1-10 mM in DMSO)
- Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Complete cell culture medium
- Live-cell imaging medium

Procedure:

- Cell Preparation: Culture cells to 70-80% confluency on a suitable imaging dish or slide.
- Preparation of Staining Solution: Prepare a working solution of **BODIPY FL-X** at a final concentration of 0.1–2 μ M in serum-free medium or PBS.[\[3\]](#)

- **Staining:** Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- **Washing:** Gently wash the cells 2-3 times with PBS or HBSS to remove unbound dye.[\[3\]](#)
- **Imaging:** Replace the wash buffer with live-cell imaging medium. Image the cells immediately using a fluorescence microscope with appropriate filter sets for green fluorescence.

Table 2: Recommended Staining Parameters for Live-Cell Imaging

Cell Type	BODIPY FL-X Concentration (µM)	Incubation Time (min)
Adherent Mammalian Cells (e.g., HeLa, A498)	0.1 - 2	15 - 30
Suspension Cells	0.5 - 5	20 - 60

Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.[\[3\]](#)

Protocol 2: Staining of Lipid Droplets in Fixed Cells

This protocol is suitable for visualizing lipid droplets in fixed cells, allowing for co-staining with other markers.

Materials:

- **BODIPY FL-X** stock solution (1-10 mM in DMSO)
- PBS
- 4% Paraformaldehyde (PFA) in PBS
- Mounting medium with an antifade reagent

Procedure:

- Cell Preparation: Culture cells on coverslips to the desired confluency.
- Fixation: Wash cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
- Washing: Wash the cells 2-3 times with PBS to remove the fixative.
- Staining: Prepare a working solution of **BODIPY FL-X** at a concentration of 0.5–5 μM in PBS.[3] Incubate the fixed cells with the staining solution for 20-60 minutes at room temperature, protected from light.
- Washing: Wash the cells 2-3 times with PBS.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Image the slides using a fluorescence or confocal microscope.

Protocol 3: Fatty Acid Uptake Assay using BODIPY FL C12/C16

This protocol describes a method to quantify fatty acid uptake using fluorescently labeled fatty acids.

Materials:

- BODIPY FL C12 or C16 stock solution (1-5 mM in DMSO)
- Serum-free medium
- PBS or HBSS
- Cells of interest

Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

- **Preparation of Fatty Acid Solution:** Prepare a working solution of BODIPY FL C12 or C16 at a final concentration of 1-5 μM in serum-free medium.
- **Uptake:** Remove the culture medium, wash the cells with PBS, and add the fatty acid working solution. Incubate for a defined period (e.g., 15-60 minutes) at 37°C.
- **Termination of Uptake:** To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.
- **Quantification:** Lyse the cells and measure the fluorescence intensity using a plate reader. Alternatively, analyze the cells by flow cytometry or fluorescence microscopy.

Data Presentation

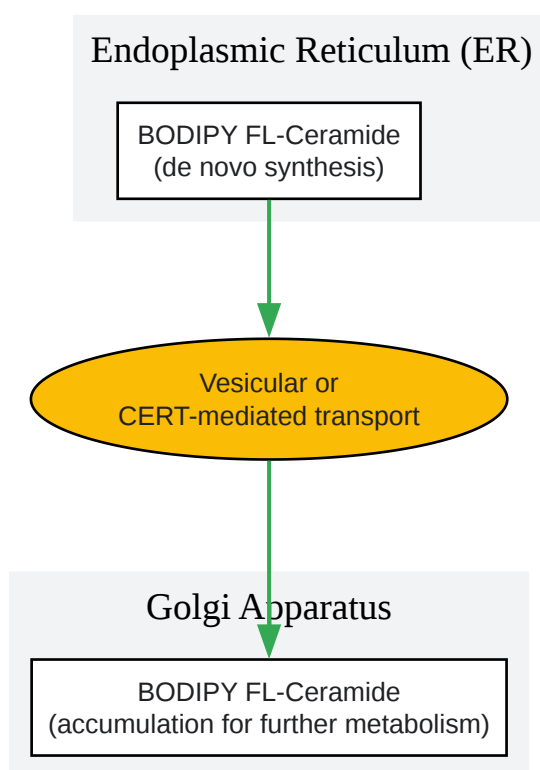
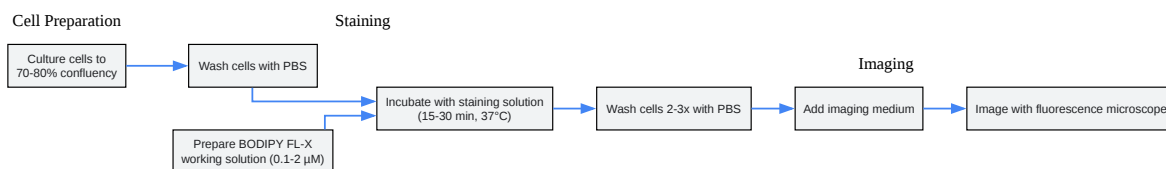
Table 3: Comparison of BODIPY FL Analogs and Nile Red for Lipid Droplet Staining

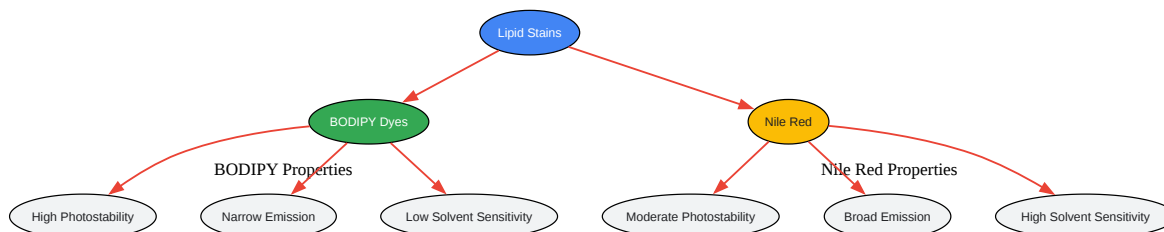
Feature	BODIPY FL Analogs (e.g., 493/503)	Nile Red
Specificity for Neutral Lipids	High	Moderate (can stain other lipophilic structures)
Photostability	High	Moderate (prone to photobleaching)
Emission Spectrum	Narrow	Broad
Solvent Sensitivity	Low	High (emission shifts with solvent polarity)
Suitability for Multi-color Imaging	Excellent	Challenging due to broad emission

This table provides a qualitative comparison based on published literature.[9]

Visualizations

Experimental Workflow for Live-Cell Lipid Droplet Staining





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